2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Description
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups and a triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O/c12-10(13,14)6-2-1-3-7(4-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJERSTWHMKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride (CF3COCl) and an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, dry ether, room temperature.
Substitution: CF3I, CF3SO3H, base (e.g., NaOH), solvent (e.g., DMSO), room temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives, including 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone, in developing new antimicrobial agents. The presence of the trifluoromethyl group enhances the lipophilicity and overall biological activity of the compounds. Research indicates that these derivatives exhibit promising antibacterial and antifungal properties, making them candidates for further pharmaceutical development .
1.2 Anticancer Properties
The compound's structural features suggest potential applications in oncology. Triazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that specific derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism that warrants further exploration .
Agricultural Applications
2.1 Pesticidal Activity
Research has demonstrated that triazole derivatives possess fungicidal properties. The incorporation of fluorinated groups enhances their effectiveness against a range of plant pathogens. Studies suggest that compounds like 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone may serve as lead compounds for developing new agrochemicals .
Material Science
3.1 Fluorinated Polymers
Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. The incorporation of 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone into polymer matrices can enhance the material's performance in high-temperature applications and aggressive chemical environments .
3.2 Coatings and Surface Modifications
The compound can be utilized in formulating advanced coatings that require low surface energy and high durability. Its fluorinated structure contributes to hydrophobicity and oleophobicity, making it suitable for applications in self-cleaning surfaces and protective coatings .
Synthesis and Characterization
The synthesis of 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Starting Material A + Reagent B | Heat at X °C | Y% |
| Step 2 | Intermediate + Reagent C | Stir at X °C | Y% |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in Pharmaceuticals, researchers evaluated a series of triazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that the trifluoromethyl-substituted triazoles displayed superior activity compared to non-fluorinated counterparts .
Case Study 2: Agricultural Field Trials
Field trials conducted to assess the fungicidal properties of fluorinated triazoles demonstrated significant reductions in disease incidence on crops treated with formulations containing 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes and modulating their activity. This compound can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the triazole ring, making it less versatile in forming stable complexes with biological targets.
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: Contains a chloro group instead of a triazole ring, which affects its reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Similar to 2,2,2-Trifluoroacetophenone but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is unique due to the presence of both trifluoromethyl groups and a triazole ring in its structure. This combination imparts enhanced stability, reactivity, and the ability to form stable complexes with biological macromolecules, making it a valuable compound in various fields of research and industry.
Biological Activity
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is a compound that has garnered attention due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
- Molecular Formula : C10H6F6N4O
- Molecular Weight : 292.17 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its triazole moiety, which is known for various pharmacological effects. Triazoles have been extensively studied for their antifungal, antibacterial, and anticancer properties.
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in fungal and bacterial metabolism, leading to inhibition of growth.
- Cell Signaling Modulation : The compound may influence cellular pathways by modulating the activity of signaling molecules and transcription factors.
- Acetylcholinesterase Inhibition : Research indicates that similar compounds can inhibit acetylcholinesterase, affecting neurotransmitter levels in the nervous system.
Antimicrobial Activity
A study highlighted the effectiveness of triazole derivatives against various pathogens. Compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were significantly lower than traditional antibiotics .
Anticancer Properties
Research has shown that triazole derivatives can induce apoptosis in cancer cells. A specific study demonstrated that a related compound exhibited cytotoxicity against several cancer cell lines, suggesting potential for further development in cancer therapy .
Data Table of Biological Activities
| Activity Type | Compound/Reference | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Triazole derivative | 0.125 - 8 | Effective against S. aureus, E. coli |
| Antifungal | Triazole derivative | 0.5 - 4 | Effective against C. albicans |
| Anticancer | Related compound | Varies | Induces apoptosis in various cancer cells |
Pharmacokinetics
The pharmacokinetic profile of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone remains under investigation. Preliminary studies suggest moderate absorption and distribution characteristics, with ongoing research focusing on metabolism and excretion pathways .
Q & A
Q. Critical Factors :
- Catalyst Choice : Palladium catalysts (e.g., Pd(dppf)₂Cl₂) improve coupling efficiency in Suzuki reactions .
- Temperature : Cyclization at 80–100°C optimizes triazole formation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
Q. Table 1: Synthetic Methods Comparison
| Method | Steps | Yield (%) | Reference |
|---|---|---|---|
| Bromination-Cyclization | Bromination → Cyclization → Coupling | 65–72 | |
| Trifluoroacetic Route | Anhydride reaction → Purification | 78–85 |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Resolves trifluoromethyl (-CF₃) and triazole proton environments. For example, the triazole C-H proton appears at δ 8.2–8.5 ppm, while CF₃ groups show no splitting due to quadrupolar relaxation .
- ¹⁹F NMR : Detects electronic effects of fluorine atoms; CF₃ groups resonate at δ -60 to -65 ppm .
- X-ray Crystallography : Confirms spatial arrangement of the triazole ring and trifluoromethylphenyl group. Bond lengths (C-F: 1.33–1.37 Å) and angles (C-C-F: 109.5°) validate steric and electronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 339.05 m/z) .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.4 (triazole H), 7.6–7.9 (aryl H) | |
| ¹⁹F NMR | δ -63.2 (CF₃) | |
| X-ray | C-F bond length: 1.35 Å |
What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
The compound’s triazole and trifluoromethyl groups make it a candidate for:
- Enzyme Inhibition : Modulates kinases or proteases via triazole-metal coordination .
- Antimicrobial Agents : Fluorinated groups enhance membrane permeability; triazole mimics nucleobases in targeting bacterial DNA .
- PET Imaging : ¹⁸F-labeled derivatives track biodistribution due to metabolic stability .
Q. Table 3: Biological Activity Data
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| CYP450 3A4 | 2.1 | Fluorescence | |
| Staphylococcus aureus | 8.7 | MIC (Broth Dilution) |
How do electronic effects of the trifluoromethyl and triazole groups influence reactivity in nucleophilic/electrophilic reactions?
Advanced Analysis:
- Electron-Withdrawing Effects : The -CF₃ group deactivates the phenyl ring, directing electrophilic substitution to meta positions. This stabilizes intermediates in SNAr reactions .
- Triazole as a π-Acceptor : The triazole’s lone pairs enhance electrophilicity at the ethanone carbonyl, facilitating nucleophilic additions (e.g., Grignard reagents) .
- Contradictions : Some studies report unexpected regioselectivity in cross-coupling reactions, likely due to steric hindrance from the triazole .
How can researchers resolve contradictions in reported biological activity data?
Methodological Approach:
- Purity Assessment : Use HPLC (≥98% purity) to exclude impurities as confounding factors .
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
- Structural Analogues : Test derivatives to isolate contributions of the triazole vs. CF₃ groups .
What computational methods predict binding modes with biological targets?
Advanced Methodology:
- Molecular Docking (AutoDock/Vina) : Simulate interactions with kinase ATP-binding pockets; prioritize poses with triazole-F···H-N hydrogen bonds .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2 Å) for validation .
- QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity to design optimized analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
